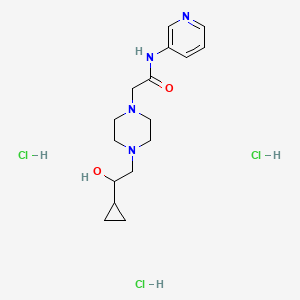

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

CAS No.: 1396850-04-6

Cat. No.: VC7242060

Molecular Formula: C16H27Cl3N4O2

Molecular Weight: 413.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396850-04-6 |

|---|---|

| Molecular Formula | C16H27Cl3N4O2 |

| Molecular Weight | 413.77 |

| IUPAC Name | 2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-pyridin-3-ylacetamide;trihydrochloride |

| Standard InChI | InChI=1S/C16H24N4O2.3ClH/c21-15(13-3-4-13)11-19-6-8-20(9-7-19)12-16(22)18-14-2-1-5-17-10-14;;;/h1-2,5,10,13,15,21H,3-4,6-9,11-12H2,(H,18,22);3*1H |

| Standard InChI Key | DKJOZTUQRWEMJI-UHFFFAOYSA-N |

| SMILES | C1CC1C(CN2CCN(CC2)CC(=O)NC3=CN=CC=C3)O.Cl.Cl.Cl |

Introduction

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a synthetic organic compound featuring a piperazine core functionalized with cyclopropyl and hydroxyethyl groups, as well as a pyridinylacetamide moiety. Its trihydrochloride form indicates the presence of three hydrochloride ions, enhancing its solubility and stability in aqueous environments. This compound has potential applications in medicinal chemistry, particularly as a pharmacophore for drug development due to its structural versatility.

Synthesis

The synthesis of this compound typically involves:

-

Amidation Reaction: The coupling of a pyridine derivative with an acetic acid derivative under controlled conditions to form the pyridinylacetamide moiety.

-

Functionalization of Piperazine: Introduction of the cyclopropyl-hydroxyethyl group to the piperazine ring using appropriate alkylating agents.

-

Salt Formation: Conversion to the trihydrochloride salt by treatment with hydrochloric acid.

Applications and Potential Uses

This compound is of interest for its potential roles in:

-

Pharmaceutical Development: Its piperazine core and functional groups are common in bioactive molecules, suggesting potential as an antimicrobial, antimalarial, or central nervous system-active agent.

-

Molecular Docking Studies: The hydroxyl and amide groups enable hydrogen bonding interactions, making it suitable for computational drug design targeting enzymes or receptors.

Analytical Characterization

To confirm its structure and purity, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments within the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

Spectral Data

| Technique | Key Findings |

|---|---|

| NMR (1H, 13C) | Signals corresponding to piperazine protons and cyclopropyl groups. |

| IR Spectroscopy | Peaks for hydroxyl (~3300 cm⁻¹) and amide (~1650 cm⁻¹) groups. |

| MS | Molecular ion peak at 386 m/z confirming molecular weight. |

Biological Activity

-

Antimicrobial properties against bacterial strains like E. coli and Pseudomonas aeruginosa.

-

Potential as enzyme inhibitors in pathways like lipoxygenase or falcipain.

Research Findings

Recent studies on structurally related compounds suggest:

-

Piperazine derivatives often exhibit high receptor affinity due to their conformational flexibility.

-

Cyclopropyl groups enhance lipophilicity, improving membrane permeability.

Comparative Data on Structural Analogs

| Compound | Activity | IC50/EC50 |

|---|---|---|

| N-(3-Cyano-pyridin-2-yl)-piperazine derivatives | Antimicrobial | ~5 µM |

| Cyclopropyl-pyridine hybrids | Antimalarial | ~4 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume